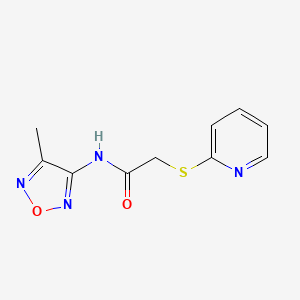![molecular formula C15H19ClN2O4S B4239900 4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B4239900.png)
4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine
Descripción general
Descripción
4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine, also known as CP-96,345, is a synthetic compound that has been extensively studied for its potential use as a research tool in neuroscience. This compound belongs to a class of chemicals known as benzoylmorpholines, which have been shown to have a range of biological activities.
Mecanismo De Acción
The mechanism of action of 4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine involves its binding to the NPY Y5 receptor, which prevents the activation of downstream signaling pathways. This results in a reduction in the effects of NPY on target tissues and cells.
Biochemical and Physiological Effects:
4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine has been shown to have a range of biochemical and physiological effects in laboratory experiments. For example, this compound has been shown to reduce food intake in rats, suggesting a potential role in the treatment of obesity. Additionally, 4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine has been shown to reduce anxiety-like behavior in mice, suggesting a potential role in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine as a research tool is its selectivity for the NPY Y5 receptor, which allows for the specific targeting of this receptor system. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to achieve desired effects.
Direcciones Futuras
There are several future directions for research involving 4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine. One potential area of study is the role of the NPY Y5 receptor system in the regulation of cardiovascular function, which may have implications for the treatment of hypertension. Additionally, further research is needed to determine the potential therapeutic applications of 4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine in the treatment of obesity and anxiety disorders. Finally, the development of more potent and selective NPY Y5 receptor antagonists may lead to the discovery of novel therapeutic agents.
Aplicaciones Científicas De Investigación
4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine has been widely used in scientific research as a tool to study the function of the neuropeptide Y (NPY) receptor system. This compound acts as a selective antagonist of the NPY Y5 receptor, which is involved in a range of physiological processes such as appetite regulation, stress response, and cardiovascular function.
Propiedades
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c16-13-4-3-12(15(19)17-7-9-22-10-8-17)11-14(13)23(20,21)18-5-1-2-6-18/h3-4,11H,1-2,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPDRPOSWORPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-pyrrolidin-1-ylsulfonylphenyl)-morpholin-4-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239819.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4239831.png)
![N-(3-chlorophenyl)-2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4239834.png)
![N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B4239841.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4239848.png)
![3-phenyl-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4239859.png)

![N-bicyclo[2.2.1]hept-2-yl-3-methylbenzamide](/img/structure/B4239870.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239871.png)
![2-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4239882.png)

![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B4239907.png)
![{3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4239914.png)
![N-({[3-(difluoromethoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B4239923.png)